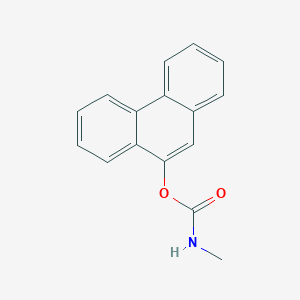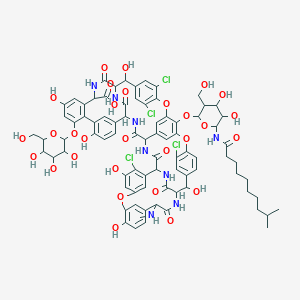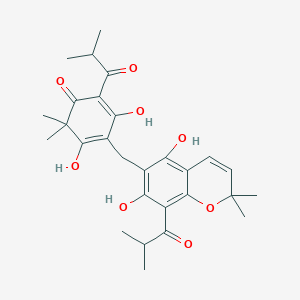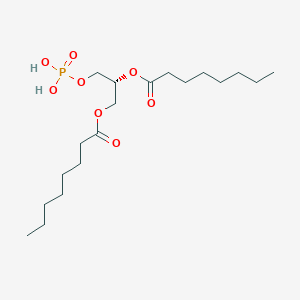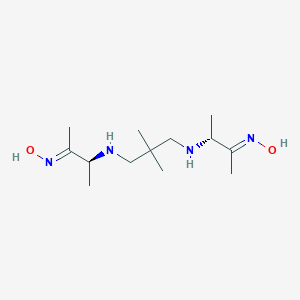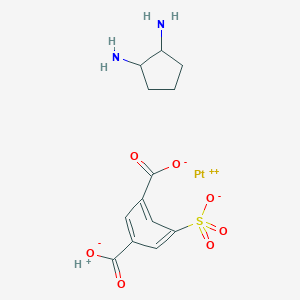
cyclopentane-1,2-diamine;hydron;platinum(2+);5-sulfonatobenzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex is a coordination compound that involves platinum as the central metal atom coordinated with 1,3-benzenedicarboxylic acid and a sulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, 5-sulfo-, platinum complex typically involves the reaction of 1,3-benzenedicarboxylic acid with a platinum salt in the presence of a sulfonating agent. The reaction conditions often include:
Solvent: Aqueous or organic solvents such as water, ethanol, or dimethyl sulfoxide (DMSO).
Temperature: Moderate temperatures ranging from 50°C to 100°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification steps: Such as crystallization, filtration, and drying to obtain the final product in pure form.
化学反应分析
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The platinum center can be reduced to lower oxidation states.
Substitution: Ligands around the platinum center can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, hydrazine.
Substitution reagents: Ligands such as ammonia, phosphines, or other carboxylates.
Major Products Formed
Oxidation products: Higher oxidation state platinum complexes.
Reduction products: Lower oxidation state platinum complexes.
Substitution products: New platinum complexes with different ligands.
科学研究应用
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy due to the cytotoxic effects of platinum complexes.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 1,3-benzenedicarboxylic acid, 5-sulfo-, platinum complex involves:
Coordination with target molecules: The platinum center can coordinate with various biological molecules, such as DNA or proteins.
Disruption of cellular processes: The coordination can lead to the disruption of essential cellular processes, such as DNA replication or protein function.
Induction of apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by interfering with their cellular machinery.
相似化合物的比较
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based chemotherapy drug with a different ligand structure.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex is unique due to its specific ligand structure, which may confer different chemical properties and biological activities compared to other platinum-based compounds. Its sulfonate group may enhance its solubility and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
108812-35-7 |
|---|---|
分子式 |
C13H16N2O7PtS |
分子量 |
539.4 g/mol |
IUPAC 名称 |
cyclopentane-1,2-diamine;hydron;platinum(2+);5-sulfonatobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C8H6O7S.C5H12N2.Pt/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;6-4-2-1-3-5(4)7;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);4-5H,1-3,6-7H2;/q;;+2/p-2 |
InChI 键 |
YHKHVSWLLPLAOV-UHFFFAOYSA-L |
SMILES |
[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2] |
规范 SMILES |
[H+].C1CC(C(C1)N)N.C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Pt+2] |
同义词 |
1,3-Benzenedicarboxylic acid, 5-sulfo-, platinum complex (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


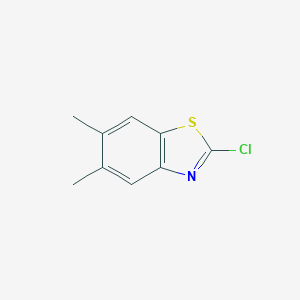
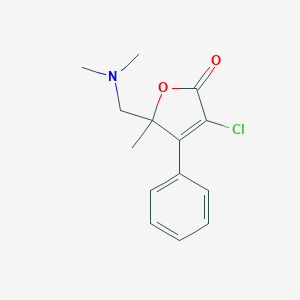
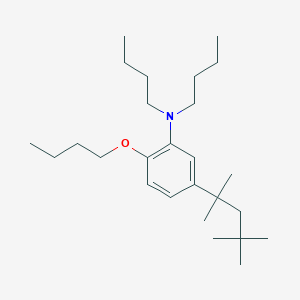
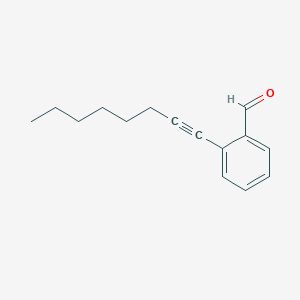
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)
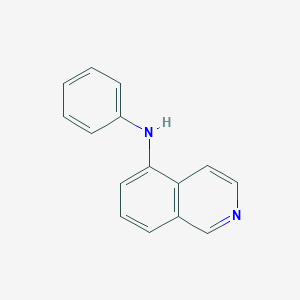
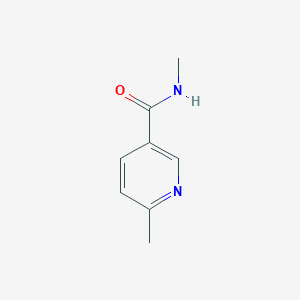
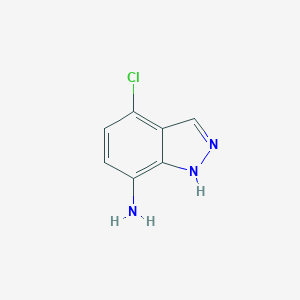
![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
